(Z)-S-Benzo[d]thiazol-2-yl 2-(2-aminothiazol-4-yl)-2-((trityloxy)imino)ethanethioate
Overview
Description
“(Z)-S-Benzo[d]thiazol-2-yl 2-(2-aminothiazol-4-yl)-2-((trityloxy)imino)ethanethioate” is a chemical compound with the formula C31H22N4O2S3 . It is stored in a dry environment at 2-8°C .
Synthesis Analysis
The synthesis of this compound involves two stages . In the first stage, 30g of 7-AVCA and 85g of cefdinir side chain active ester are added to 100 ml of dimethylacetamide, and the mixture is reacted with triethylamine at 15 - 20℃ for 4 hours . In the second stage, the reaction is carried out with hydrogen chloride and methoxybenzene in dichloromethane and dimethylacetamide at -15 - -10℃ for 2 hours .Physical And Chemical Properties Analysis
This compound has a boiling point that is not specified . It is stored in a dry environment at 2-8°C . More detailed physical and chemical properties are not provided in the search results.Scientific Research Applications
Synthesis of Thiazolyl Benzothiazolyl Thioesters The compound (Z)-S-Benzo[d]thiazol-2-yl 2-(2-aminothiazol-4-yl)-2-((trityloxy)imino)ethanethioate is closely related to several synthesized thiazolyl benzothiazolyl thioesters. For instance, Wang Yu-huan discussed the synthesis of 2-(2-amino-4-thiazolyl)-(Z)-2-[(1-tert-butoxycarbonyl-1-methyl-ethoxy)-imino] acetic acid benzothiazolyl thioester, highlighting the optimization of reaction conditions to achieve a yield of 86.8% Wang Yu-huan. Similarly, Tian Da-kui developed a method for synthesizing MICA activated thioester, a key intermediate for Cefixime and Carumonam, by esterification reaction and confirmed the structure by IR and 1HNMR data Tian Da-kui.
Derivative Synthesis and Characterization H. M. Mohamed presented a synthesis approach for Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate derivatives, confirming the structures using elemental analysis and spectroscopic data. The derivatives were further used for synthesizing new pyrido[3,2-e][1,2,4]triaziolo[1,5-c]pyrimidine-5-carboxylate derivatives H. M. Mohamed. In another study, N. Mishra and colleagues synthesized benzothiazole-imino-benzoic acid Schiff Bases and their metal complexes, characterizing them using various spectroscopic techniques and analyzing their antimicrobial activity against epidemic causing bacterial strains N. Mishra, Surendra Singh Gound, Rajesh Mondal, R. Yadav, R. Pandey.
Novel Compounds and Biological Activity P. Uma et al. synthesized 1-((benzo[d]thiazol-2-yl)methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imine and its derivatives, discovering that certain compounds exhibited more toxicity to bacteria, especially those with chlorine substituents P. Uma, K. Rajanna, Firasath Unnisa, P. K. Saiprakash. Emel Ermiş and Kaan Durmuş synthesized novel thiophene-benzothiazole derivative azomethine and amine compounds, characterized them, and studied their electronic absorption behaviors in different solvents Emel Ermiş, Kaan Durmuş.
Safety And Hazards
properties
IUPAC Name |
S-(1,3-benzothiazol-2-yl) (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-trityloxyiminoethanethioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H22N4O2S3/c32-29-33-25(20-38-29)27(28(36)40-30-34-24-18-10-11-19-26(24)39-30)35-37-31(21-12-4-1-5-13-21,22-14-6-2-7-15-22)23-16-8-3-9-17-23/h1-20H,(H2,32,33)/b35-27- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYVFYQGIARQHJC-LSWMGQQCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)ON=C(C4=CSC(=N4)N)C(=O)SC5=NC6=CC=CC=C6S5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O/N=C(/C4=CSC(=N4)N)\C(=O)SC5=NC6=CC=CC=C6S5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H22N4O2S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-S-Benzo[d]thiazol-2-yl 2-(2-aminothiazol-4-yl)-2-((trityloxy)imino)ethanethioate | |
CAS RN |
143183-03-3 | |
Record name | S-2-Benzothiazolyl (αZ)-2-amino-α-[(triphenylmethoxy)imino]-4-thiazoleethanethioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=143183-03-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | S-1,3-benzothiazol-2-yl (2Z)-(2-amino-1,3-thiazol-4-yl)((trityloxy)imino)ethanethioate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143183033 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | S-1,3-benzothiazol-2-yl (2Z)-(2-amino-1,3-thiazol-4-yl)[(trityloxy)imino]ethanethioate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.887 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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